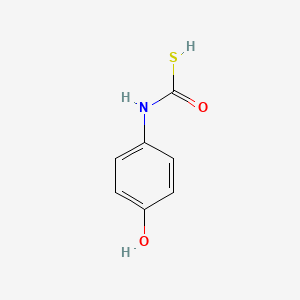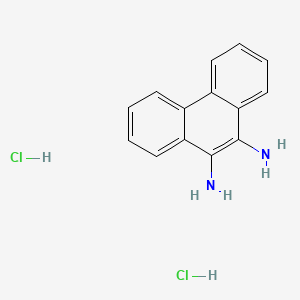
9,10-Diaminophenanthrene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Diaminophenanthrene dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 9 and 10 positions of the phenanthrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diaminophenanthrene dihydrochloride typically involves the reduction of 9,10-dinitrophenanthrene. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid. The resulting 9,10-diaminophenanthrene is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Diaminophenanthrene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 9,10-Dinitrophenanthrene
Reduction: Various reduced derivatives of phenanthrene
Substitution: Alkylated or acylated derivatives of 9,10-diaminophenanthrene
Aplicaciones Científicas De Investigación
9,10-Diaminophenanthrene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for the detection of fatty acids and nitrogen atoms.
Biology: Employed in the study of biological processes involving amine groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 9,10-Diaminophenanthrene dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s fluorescence properties are due to the conjugated system of the phenanthrene ring, which allows it to absorb and emit light at specific wavelengths .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Diaminonaphthalene
- 2,3-Diaminophenazine
- 1,10-Diaminodecane
- 1,8-Diaminonaphthalene
Uniqueness
9,10-Diaminophenanthrene dihydrochloride is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its fluorescence characteristics and ability to form stable complexes with metal ions make it particularly valuable in research applications .
Propiedades
Fórmula molecular |
C14H14Cl2N2 |
|---|---|
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
phenanthrene-9,10-diamine;dihydrochloride |
InChI |
InChI=1S/C14H12N2.2ClH/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;;/h1-8H,15-16H2;2*1H |
Clave InChI |
XFMDXJZVUDPNEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


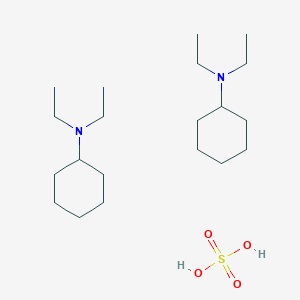

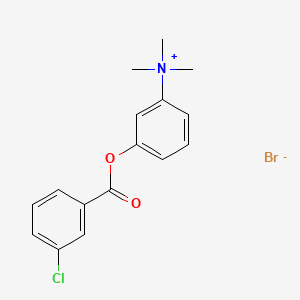
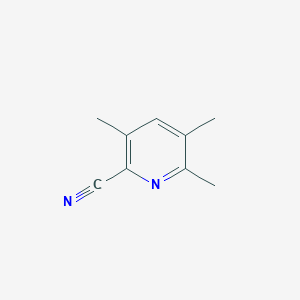

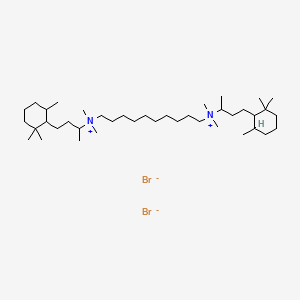
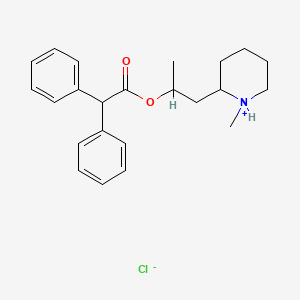
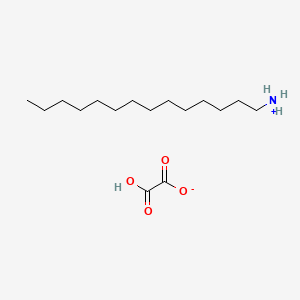
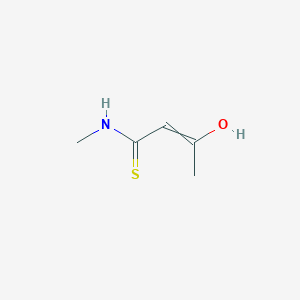
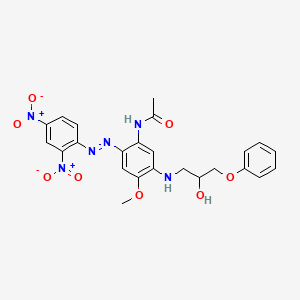
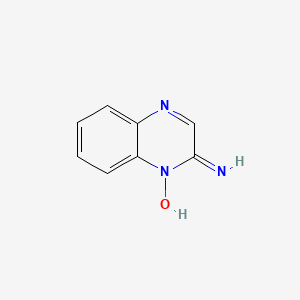
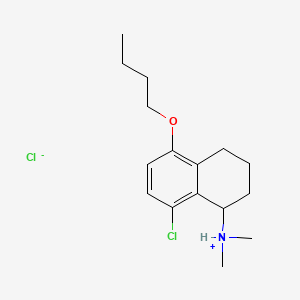
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
